N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

Aldose reductase inhibition Prodrug activation Carboxylic acid pharmacophore

N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine belongs to the oxophthalazinyl acetic acid class, a family of compounds historically developed as aldose reductase inhibitors (ARIs) for diabetic complications. Distinguished by a 7,8-dimethoxy substitution pattern on the phthalazinone core linked via an acetyl bridge to beta-alanine, this compound combines a carboxylic acid terminus with a heterocyclic scaffold.

Molecular Formula C15H17N3O6
Molecular Weight 335.31 g/mol
Cat. No. B10997352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine
Molecular FormulaC15H17N3O6
Molecular Weight335.31 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC(=O)O)OC
InChIInChI=1S/C15H17N3O6/c1-23-10-4-3-9-7-17-18(15(22)13(9)14(10)24-2)8-11(19)16-6-5-12(20)21/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)(H,20,21)
InChIKeyKOVWNTJXZCYROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine: Structural Context and Comparator Landscape for Procurement


N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine belongs to the oxophthalazinyl acetic acid class, a family of compounds historically developed as aldose reductase inhibitors (ARIs) for diabetic complications [1]. Distinguished by a 7,8-dimethoxy substitution pattern on the phthalazinone core linked via an acetyl bridge to beta-alanine, this compound combines a carboxylic acid terminus with a heterocyclic scaffold. The closest structural analogs include: (1) the non-methoxy parent, N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine (CAS 1246064-50-5); (2) the methyl ester prodrug form, methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate; (3) the GABA homolog, 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid; (4) the acetic acid progenitor, (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 885953-94-6); and (5) the clinical ARI benchmark, zopolrestat [2]. The target compound occupies a distinct position at the intersection of the phthalazinone ARI pharmacophore and an amino acid linker strategy, creating a meaningful differentiation space relevant to both target selectivity and ADME properties.

Why N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine Cannot Be Interchanged with Class Analogs


Within the oxophthalazinyl acetic acid class, seemingly minor structural modifications produce large shifts in target engagement, physicochemical profile, and biological stability. The beta-alanine linker contributes a free carboxylic acid that is critical for interaction with the anion-binding pocket of aldose reductase and related enzymes [1]. Converting the acid to a methyl ester (prodrug form) abolishes direct enzyme inhibition, requiring hydrolytic activation that introduces pharmacokinetic variability [2]. Replacing beta-alanine with GABA extends the carbon spacer, which alters hydrogen-bonding geometry and conformational flexibility, directly impacting binding affinity. Removing the 7,8-dimethoxy groups eliminates hydrophobic and electronic contributions to the phthalazinone core that modulate target residence time [3]. Even the shorter acetic acid analog (CAS 885953-94-6), which retains the dimethoxy-phthalazinone scaffold, lacks the beta-alanine amide bond that provides additional hydrogen-bonding capacity and influences metabolic stability . These multivalent structural differences mean that in-class compounds are not interchangeable surrogates for one another in any biological assay or structure-activity relationship (SAR) campaign.

Quantitative Evidence Guide: N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine vs. Closest Analogs


Free Carboxylic Acid Enables Direct Target Engagement vs. Methyl Ester Prodrug

The target compound's free beta-alanine carboxylic acid is structurally essential for interaction with the anion-binding pocket of aldose reductase. The methyl ester analog, methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate, abolishes this direct electrostatic interaction, requiring in vivo esterase-mediated hydrolysis to generate the active acid. In the broader phthalazinoneacetic acid ARI series, conversion of the carboxylic acid to an ester reduces in vitro inhibitory potency by more than 100-fold [1]. For procurement decisions in enzyme inhibition assays, the free acid form is the only relevant compound; the methyl ester is useful solely for cellular permeability studies or as a synthetic intermediate.

Aldose reductase inhibition Prodrug activation Carboxylic acid pharmacophore Enzyme inhibitor design

7,8-Dimethoxy Substitution Enhances Hydrophobic Contact and Core Electron Density vs. Non-Methoxy Parent

The 7,8-dimethoxy groups on the phthalazinone core are absent in the non-methoxy parent compound, N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine (CAS 1246064-50-5). The methoxy substituents increase electron density on the aromatic ring and provide additional van der Waals contacts within the enzyme specificity pocket. In the zopolrestat structural series, the phthalazinone ring forms 16 van der Waals contacts with Trp20 and one with Phe115 of aldose reductase at distances <4.0 Å, and electron-donating substituents on the core modulate both binding affinity and residence time [1]. Untargeted screening data for the parent (BindingDB) indicate that broader promiscuity or reduced potency may occur when methoxy groups are absent, though direct paired comparison data are not publicly available for this exact compound pair.

Structure-activity relationship Dimethoxy substitution Aldose reductase inhibitor Hydrophobic interaction

Beta-Alanine Linker Length Optimizes Binding Geometry vs. GABA and Acetic Acid Homologs

The target compound employs a beta-alanine linker (3-carbon chain between amide nitrogen and carboxylate), which establishes a specific spatial relationship between the phthalazinone core and the terminal carboxylate. The GABA homolog, 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid, extends this spacer to four carbons, increasing conformational entropy and altering the carboxylate position by approximately 1.2–1.5 Å. The acetic acid analog, (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 885953-94-6), shortens the spacer to a single carbon, eliminating the amide bond entirely. Patent disclosures on oxophthalazinyl acetic acid ARIs indicate that linker length (n = 0, 1, 2, or 3 methylene units) critically modulates both in vitro potency and in vivo efficacy, with optimal activity observed for linkers providing a carboxylate-to-core distance of approximately 5–7 Å [1].

Linker optimization Beta-alanine spacer Conformational analysis Binding pocket geometry

Carboxylic Acid–Amide Combination Provides Differential Physicochemical Profile vs. Acetic Acid Scaffold

The target compound's beta-alanine moiety introduces an amide bond (N–H donor, C=O acceptor) in addition to the terminal carboxylic acid, increasing total hydrogen-bonding capacity compared to the simpler (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 885953-94-6). The parent phthalazinone core has a measured cLogP of 0.71–0.75 [1]. Addition of the 7,8-dimethoxy groups incrementally increases lipophilicity (predicted ΔcLogP ≈ +0.5–0.7), while the beta-alanine amide-acid moiety restores aqueous solubility via additional H-bond donors/acceptors (predicted topological polar surface area increase of ~30–40 Ų relative to the acetic acid analog). These opposing vectors create a balanced physicochemical profile distinct from both the more lipophilic acetic acid analog and the more polar but less target-engaged parent compound.

Physicochemical properties Hydrogen bonding Aqueous solubility Permeability

Amide Bond Stability Provides Metabolic Advantage over Simple Ester Derivatives

The acetyl-beta-alanine amide bond in the target compound is intrinsically more resistant to hydrolytic degradation than the ester linkage in methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate. Amide bonds generally exhibit plasma half-lives measured in hours to days, whereas methyl esters are typically hydrolyzed by plasma esterases within minutes to <1 hour [1]. In the context of in vitro assays conducted in serum-containing media or cell-based systems, this stability difference translates to more reproducible pharmacology for the amide-containing target compound. While specific plasma stability data for this compound are not publicly reported, the general amide vs. ester stability differential is a well-established principle in medicinal chemistry.

Metabolic stability Amide bond Esterase susceptibility Plasma half-life

Differentiation from Zopolrestat: Scaffold Simplification Enables Focused SAR Exploration

Zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) represents the clinical benchmark of the phthalazinone ARI class with an IC50 of 1.9 × 10⁻⁸ M (19 nM) against human placental aldose reductase and an oral ED50 of 18.5 mg/kg in the rat sciatic nerve sorbitol accumulation model [1]. However, zopolrestat incorporates a complex benzothiazole side chain that dominates its binding affinity and selectivity profile. The target compound, by substituting this elaborate side chain with a simpler acetyl-beta-alanine motif, provides a structurally minimalist scaffold that retains the core phthalazinone pharmacophore while enabling systematic exploration of linker and terminal group SAR. This scaffold simplification approach is valuable for fragment-based drug discovery and for dissecting the relative contributions of the phthalazinone core versus the side chain to target engagement [2].

Aldose reductase Scaffold comparison Zopolrestat Fragment-based design

Recommended Application Scenarios for N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine Based on Evidence


Aldose Reductase Inhibitor SAR Campaigns Using Phthalazinone Scaffold Simplification

The target compound serves as a minimalist scaffold for systematic exploration of linker and terminal group modifications in aldose reductase inhibitor (ARI) design. Unlike zopolrestat (IC50 = 19 nM), which carries a complex benzothiazole side chain dominating its pharmacology, this compound replaces that side chain with a simple acetyl-beta-alanine moiety, enabling researchers to isolate the contribution of the dimethoxy-phthalazinone core to AR binding [1]. This scaffold simplification makes it suitable for fragment-based drug discovery and for benchmarking new side chain elaborations against a clean baseline.

Amide- vs. Ester-Based Pharmacokinetic Profiling in In Vitro Metabolism Assays

The amide bond in the beta-alanine linker provides a metabolic stability advantage over the corresponding methyl ester prodrug. Researchers can use this compound as a stable, non-ester comparator in in vitro metabolic stability assays (e.g., human plasma, liver microsomes, hepatocytes) to quantify the hydrolytic liability introduced by ester prodrug strategies [1]. This head-to-head comparison directly informs prodrug design decisions in the phthalazinone ARI series.

Linker Length Optimization in Amino Acid–Heterocycle Conjugate Libraries

With its beta-alanine linker (3-carbon spacer), this compound occupies a middle position between the shorter acetic acid analog (CAS 885953-94-6) and the longer GABA homolog (4-aminobutanoic acid derivative). Medicinal chemistry teams can use the target compound, alongside these two comparators, to construct a linker-length SAR matrix probing the optimal carboxylate-to-core distance (~5–7 Å) for AR inhibition [1]. This systematic comparison is not possible with zopolrestat, which lacks this linker modularity.

Physicochemical Property Benchmarking for Balanced Solubility–Permeability Profiles

The compound's combination of a lipophilic dimethoxy-phthalazinone core (base cLogP ~0.7 for parent phthalazinone) [1] with a polar beta-alanine amide-acid terminus (predicted tPSA ~110–120 Ų) creates a balanced physicochemical profile suitable for use as a reference compound in solubility–permeability optimization studies. Procurement teams can select this compound as a midpoint benchmark when screening analogs across the lipophilicity–polarity spectrum.

Quote Request

Request a Quote for N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.